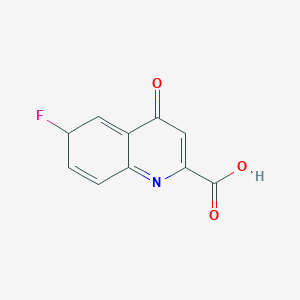![molecular formula C15H21BrN2O B12350917 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide CAS No. 2418521-61-4](/img/structure/B12350917.png)
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromadoline, also known as U-47931E, is an opioid analgesic that is selective for the μ-opioid receptor. It was developed by the Upjohn company in the 1970s. The compound has a potency that lies between that of codeine and morphine, being slightly stronger than pentazocine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bromadoline involves the reaction of 4-bromobenzoyl chloride with (1R,2R)-2-(dimethylamino)cyclohexylamine. The reaction is typically carried out in an organic solvent such as dichloromethane, under anhydrous conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for bromadoline are not well-documented in the public domain. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization or chromatography for purification.
化学反应分析
Types of Reactions
Bromadoline undergoes several types of chemical reactions, including:
Oxidation: Bromadoline can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Bromadoline can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction could produce demethylated derivatives.
科学研究应用
Bromadoline has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: Bromadoline is employed in research on pain management and the physiological effects of opioids.
Medicine: The compound is studied for its potential therapeutic uses in pain relief and anesthesia.
Industry: Bromadoline is used in the development of new analgesic drugs and in forensic toxicology to understand the effects of synthetic opioids
作用机制
Bromadoline exerts its effects by selectively binding to the μ-opioid receptor, which is a G-protein-coupled receptor involved in pain modulation. Upon binding, bromadoline activates the receptor, leading to the inhibition of adenylate cyclase activity, reduced cAMP levels, and decreased neurotransmitter release. This results in analgesic effects and pain relief .
相似化合物的比较
Bromadoline is related to several other synthetic opioids, including:
AH-7921: Another synthetic opioid with similar analgesic properties.
U-47700: A structurally related compound with similar potency and effects.
Spiradoline: Another opioid developed by the Upjohn company with similar receptor selectivity.
Uniqueness
Bromadoline’s uniqueness lies in its specific binding affinity for the μ-opioid receptor and its potency, which is higher than that of some other synthetic opioids like pentazocine .
属性
CAS 编号 |
2418521-61-4 |
|---|---|
分子式 |
C15H21BrN2O |
分子量 |
325.24 g/mol |
IUPAC 名称 |
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide |
InChI |
InChI=1S/C15H21BrN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m1/s1 |
InChI 键 |
UFDJFJYMMIZKLG-ZIAGYGMSSA-N |
手性 SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)Br |
规范 SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


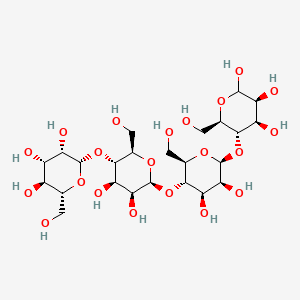
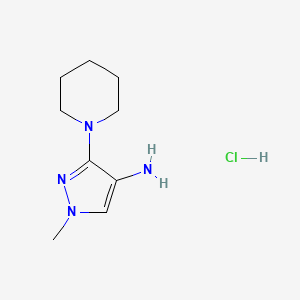
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)
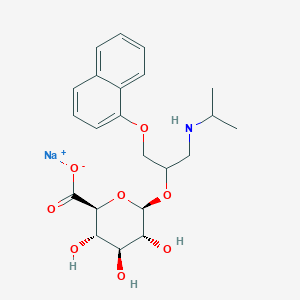

![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)
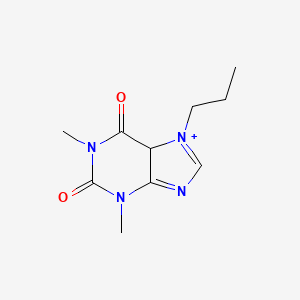
![4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)

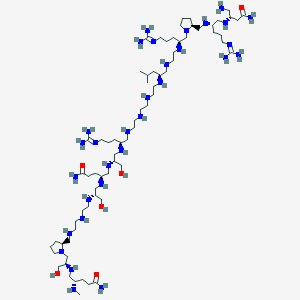
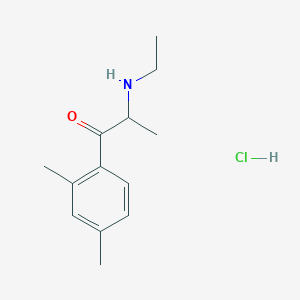
![1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12350904.png)
![8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12350926.png)
